molecular formula C20H24N6O2 B4524150 N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4524150
M. Wt: 380.4 g/mol
InChI Key: CLGOOWUIBSKRKP-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic molecules featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a scaffold known for its versatility in medicinal chemistry. The structure includes a piperidine-4-carboxamide group linked to a 3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl moiety and a 2-methoxybenzyl substituent. The 2-methoxybenzyl group may enhance blood-brain barrier penetration or modulate target selectivity compared to other substituents .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-22-23-18-7-8-19(24-26(14)18)25-11-9-15(10-12-25)20(27)21-13-16-5-3-4-6-17(16)28-2/h3-8,15H,9-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGOOWUIBSKRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions.

    Introduction of the Methoxybenzyl Group: This can be done via alkylation reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield a benzaldehyde derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may exhibit various activities such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

Industrially, this compound might be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine moiety may play a key role in binding to these targets, while the piperidine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Target Specificity

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Target/Activity Key Findings
Target Compound
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
[1,2,4]triazolo[4,3-b]pyridazine - Piperidine-4-carboxamide
- 3-methyltriazolo-pyridazine
- 2-methoxybenzyl
Not explicitly stated (inferred: potential kinase or epigenetic targets) Structural similarity to BRD4 and Lin28 inhibitors suggests possible epigenetic or anticancer applications .
C1632
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
[1,2,4]triazolo[4,3-b]pyridazine - N-methylacetamide
- 3-methyltriazolo-pyridazine
- Phenyl
Lin28/let-7 interaction inhibitor Blocks Lin28, rescues let-7, reduces tumorsphere formation, and inhibits tumor growth in vitro/in vivo .
BRD4 Inhibitor
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
[1,2,4]triazolo[4,3-b]pyridazine - Piperidine-4-carboxamide
- 3-methyltriazolo-pyridazine
- Chlorophenylpiperazine
BRD4 bromodomain Crystal structure confirms binding to BRD4; inhibits protein-protein interactions .
N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide [1,2,4]triazolo[4,3-b]pyridazine - Piperidine-3-carboxamide
- 4-chlorobenzyl
Not specified Structural isomer of the target compound; positional changes in carboxamide and benzyl groups may alter target affinity .
Antimicrobial Derivatives
N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
[1,2,4]triazolo[4,3-b]pyridazine - Benzamide
- 6-methyltriazolo-pyridazine
Microbial pathogens Exhibits moderate to good antimicrobial activity .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : The position of the carboxamide group on the piperidine ring (e.g., 3-carboxamide vs. 4-carboxamide) significantly impacts target selectivity. For instance, the BRD4 inhibitor in uses a 4-carboxamide, similar to the target compound, whereas the 3-carboxamide analog in lacks reported bromodomain activity .
  • Benzyl Modifications : The 2-methoxybenzyl group in the target compound may confer improved solubility or pharmacokinetic properties compared to chlorobenzyl or unsubstituted benzyl analogs .
  • Triazolo-pyridazine Methylation : The 3-methyl group on the triazolo-pyridazine core is conserved in multiple bioactive compounds (e.g., C1632, BRD4 inhibitor), suggesting its role in stabilizing target interactions .

Pharmacological Profiles

  • C1632 : Demonstrated potent antitumor activity via Lin28 inhibition (IC₅₀ ~80 µM in limb regeneration assays) and PD-L1 downregulation .
  • BRD4 Inhibitor : Bound to BRD4 with a crystallographic resolution of 1.9 Å, validating its use in epigenetic cancer therapy .
  • Antimicrobial Derivatives : Showed MIC values in the 10–50 µM range against bacterial and fungal strains .

Biological Activity

N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The [1,2,4]triazolo[4,3-b]pyridazine moiety is known for its diverse biological activities.
  • Piperidine Ring : Contributes to its interaction with biological targets.
  • Methoxybenzyl Group : Enhances lipophilicity and may influence binding affinity.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

  • Kinase Inhibition : Many triazole derivatives act as ATP-competitive inhibitors of various kinases.
  • Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis and other pathogens.
  • Antitumor Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines such as A549 and MCF-7.

Antitumor Activity

A study evaluated the antitumor activity of related triazolo-pyridazine derivatives. The most active compounds exhibited IC50 values in the low micromolar range against A549 and MCF-7 cell lines. For example:

CompoundCell LineIC50 (μM)
22iA5490.83
22iMCF-70.15
12eA5491.06
12eMCF-71.23

These results suggest that this compound may have similar antitumor properties.

Antimicrobial Activity

The compound's analogs have been tested for their antimicrobial efficacy against Mycobacterium species:

CompoundMtb MIC90 (μg/mL)Mm MIC90 (μg/mL)
1a10.5
2b0.50.06

These findings indicate significant antimicrobial activity, highlighting the potential of this class of compounds in treating infections.

Case Studies

Several studies have focused on the pharmacokinetics and biological activity of similar triazolo-pyridazine derivatives:

  • Study on c-Met Kinase Inhibition :
    • Compounds were synthesized and tested for their ability to inhibit c-Met kinase.
    • The most promising compound showed an IC50 value comparable to established drugs.
  • Antimycobacterial Activity :
    • A series of derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis.
    • Structure-activity relationship (SAR) analysis revealed that modifications to the benzyl groups significantly affected potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

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